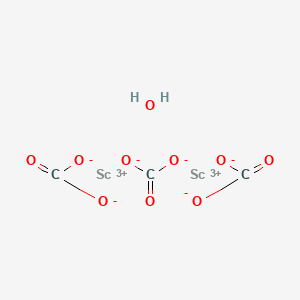

Scandium(III) Carbonate Hydrate

描述

属性

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Science of Scandium Iii Carbonate Hydrate

Controlled Precipitation Techniques

The synthesis of scandium(III) carbonate hydrate (B1144303) (Sc₂(CO₃)₃·xH₂O) is a critical step for its application in various advanced materials, including high-performance aluminum alloys, solid oxide fuel cells, and specialized lasers. samaterials.com Controlled precipitation is a primary method for producing this compound, aiming to achieve high purity and specific physical characteristics. This process typically involves the reaction of a soluble scandium salt with a carbonate source under carefully managed conditions.

Influence of Reaction Parameters on Product Purity and Hydration State

The purity and the degree of hydration of the final scandium(III) carbonate hydrate product are intricately linked to several key reaction parameters. Precise control over these variables is essential to produce a material with consistent and desirable properties.

pH Control Strategies to Prevent Hydroxide (B78521) Formation

Maintaining the appropriate pH is arguably the most critical factor in the synthesis of this compound. Scandium ions (Sc³⁺) are prone to hydrolysis, which can lead to the co-precipitation of scandium hydroxide (Sc(OH)₃), an undesirable impurity. The formation of scandium hydroxide is favored in more alkaline conditions. researchgate.net

To circumvent this, the precipitation is often carried out in a specific pH range. For instance, in the recovery of scandium from industrial residues, controlling the pH is crucial to selectively precipitate scandium carbonate while minimizing the formation of other metal hydroxides. rudmet.rumdpi.com In some processes, a pH range of 9.5–11.0 is maintained, sometimes with the aid of CO₂ gassing, to facilitate the formation of soluble scandium carbonate complexes before precipitation is induced by adjusting the pH to more alkaline levels (pH 12-13.5) with a solution like sodium hydroxide. google.com The careful balance of carbonate and bicarbonate concentrations also plays a significant role in controlling the pH and influencing scandium's solubility and precipitation behavior. researchgate.net

A study on the precipitation of scandium from various mineral acid media demonstrated that unwanted hydroxide precipitation can be triggered at pH levels above 3.0. mdpi.com Therefore, precise pH control is paramount to ensure the selective precipitation of the desired carbonate compound.

Temperature and Stirring Rate Optimization

Temperature is another key parameter that influences the synthesis of this compound. It can affect reaction kinetics, the solubility of reactants and products, and the crystalline nature of the precipitate. Some synthesis methods are conducted at room temperature, while others may utilize elevated temperatures to control the precipitation process. attelements.com For example, in certain extraction processes from scandium-containing materials, carbonization leaching is performed at temperatures ranging from 20-90°C, and the subsequent precipitation of the scandium concentrate occurs at 50-100°C. google.com

The rate of agitation or stirring during precipitation also plays a vital role. Adequate stirring ensures a homogeneous distribution of reactants, which can lead to more uniform particle size and prevent localized areas of high supersaturation that might favor impurity incorporation. Increased agitation can also encourage the removal of dissolved gases like CO₂, which can influence the pH and carbonate equilibrium in the solution. libretexts.org

Role of Excess Carbonate Ions in Impurity Minimization

The concentration of carbonate ions in the reaction mixture is a crucial factor in minimizing impurities. An excess of carbonate ions can help to ensure the complete precipitation of scandium as scandium carbonate, reducing the amount of scandium remaining in the solution. Furthermore, the presence of sufficient carbonate ions helps to maintain the desired pH and can form soluble anionic complexes with scandium, which can be a strategic step in separating scandium from other impurities before the final precipitation. researchgate.net

Research has shown that scandium forms soluble anionic complexes with carbonate ions. researchgate.net This property is exploited in some hydrometallurgical processes to leach scandium from ores or residues. By controlling the carbonate concentration, scandium can be kept in solution while other impurities are precipitated. Subsequently, the conditions can be altered to precipitate high-purity scandium carbonate.

Challenges in Reproducibility of Literature-Reported Synthesis Methods

Despite the availability of various synthetic protocols, achieving reproducible results for the synthesis of this compound can be challenging. This is often due to the sensitive nature of the precipitation process and the difficulty in precisely controlling all the influential parameters.

Management of Variable Hydration States

One of the most significant challenges in the synthesis of this compound is managing its variable hydration state, denoted by 'x' in its chemical formula Sc₂(CO₃)₃·xH₂O. The number of water molecules incorporated into the crystal structure can vary depending on the specific synthesis and drying conditions. This variability affects the compound's molecular weight and can influence its physical and chemical properties.

The exact control of the hydration state requires rigorous control over temperature, humidity, and drying procedures. The lack of detailed reporting of these parameters in some literature methods contributes to the difficulty in reproducing the synthesis of a specific hydrate form. This variability can be a significant issue in applications where precise stoichiometry is critical.

Mitigation of Carbonate Hydrolysis

Research indicates that elevated concentrations of sodium carbonate and higher temperatures can exacerbate this issue. Specifically, a sodium carbonate concentration exceeding 1.5 mol L⁻¹ at temperatures above 70°C can trigger the alkaline hydrolysis of the scandium carbonate complex, [Sc(CO₃)ₙ]⁽²ⁿ⁻³⁾⁻. This reaction leads to the partial or complete substitution of carbonate ions with hydroxyl groups, resulting in the precipitation of poorly soluble compounds such as Sc(OH)CO₃·nH₂O and Scandium(III) Hydroxide (Sc(OH)₃). nih.gov The presence of substantial amounts of Sodium Carbonate or Sodium Hydroxide, particularly in the absence of gaseous Carbon Dioxide, has been shown to lower the extraction yield of scandium. nih.gov

Effective mitigation strategies are centered on controlling the reaction environment:

pH Control: Maintaining the pH within a specific range is critical. Studies have found that a pH range of 9.5 to 10.0 is optimal for minimizing hydrolysis, especially when combined with other intensification techniques. acs.orgnih.gov A reduction of pH to between 7 and 8 can lead to the formation of low-solubility scandium compounds. nih.gov

Carbon Dioxide Atmosphere: Ensuring a continuous supply of Carbon Dioxide (CO₂) during the process is a key strategy. CO₂ helps to maintain the stability of the carbonate complexes in the solution and suppresses the formation of hydroxide precipitates. nih.gov

Process Intensification: The use of ultrasonic treatment in conjunction with CO₂ carbonation has been shown to be effective. This combination can reduce the leaching time by half while achieving a scandium extraction rate of 40-45%, in part by managing the conditions that lead to hydrolysis. acs.orgresearchgate.netresearchgate.netnih.gov

Strategies for Impurity Incorporation Prevention

Achieving high purity in the final this compound product necessitates robust strategies to prevent the incorporation of impurities during synthesis and crystallization. The development of these strategies often relies on empirical methods, with solvent selection being a primary focus. rsc.org

In the context of scandium recovery from bauxite (B576324) residue, a major source of impurities is the co-precipitation of other elements present in the feedstock. A significant challenge is the co-precipitation of scandium with aluminum, which forms dawsonite (B1143670) (NaAlCO₃(OH)₂). nih.gov

Key strategies to prevent impurity incorporation include:

Feedstock Pre-treatment: A crucial step is the removal of problematic impurities from the raw material before the main extraction process begins. To prevent the formation of dawsonite, an alkaline pre-treatment of the bauxite residue with a Sodium Hydroxide (NaOH) solution can be employed. This step removes soluble forms of aluminum, thereby preventing their interference during the subsequent carbonate leaching and scandium precipitation stages. nih.gov

Controlled Crystallization: The final crystallization step is critical for purity. Understanding the mechanisms of how impurities like iron and titanium get incorporated into the scandium salt crystals is essential for designing effective purification processes. researchgate.netresearchgate.net The conditions of crystallization, such as solvent choice, temperature, and cooling rate, must be carefully controlled to minimize the uptake of these impurities into the crystal lattice.

Direct Synthesis Approaches from Scandium Oxide and Carbon Dioxide

The direct synthesis of this compound from Scandium(III) Oxide (Sc₂O₃) represents a fundamental pathway for producing this compound. Scandium(III) Oxide serves as the primary refined form of scandium produced by the mining industry, making it the starting point for virtually all scandium chemistry. wikipedia.org

The synthesis involves reacting Scandium(III) Oxide with Carbon Dioxide in an aqueous medium. attelements.com This reaction is thermodynamically favorable, with studies on the interaction between scandium atoms or scandium monoxide and CO₂ indicating that the formation of the carbonate complex is an exothermic process that is kinetically facile, requiring little to no activation energy. acs.org

Reaction Characteristics and Conditions

The direct carbonation of Scandium(III) Oxide is characterized by several key features:

Reaction Type: The reaction is exothermic, releasing heat as it proceeds. attelements.com

Product: The process yields this compound as a fine white powder. attelements.com

Reaction Conditions: The synthesis can be effectively carried out at ambient room temperature. attelements.com

Separation: Once the reaction is complete, the solid product can be readily separated from the aqueous solution through filtration, followed by a drying step to remove residual water. attelements.com

Scandium Recovery and Precursor Generation from Secondary Resources

Bauxite residue, commonly known as red mud, is a significant secondary resource for scandium. This industrial by-product, generated during alumina (B75360) production via the Bayer process, contains economically attractive concentrations of scandium, often around 43-110 g/t. acs.orgonetunnel.org The vast quantities of bauxite residue produced globally make it a crucial target for the recovery of valuable elements like scandium. icsoba.org

Carbonate/Bicarbonate Leaching from Bauxite Residue (Red Mud)

Carbonate and bicarbonate leaching presents a selective and environmentally conscious alternative to traditional acid leaching methods for extracting scandium from bauxite residue. acs.orgicsoba.org This hydrometallurgical process utilizes solutions of Sodium Carbonate (Na₂CO₃) and/or Sodium Bicarbonate (NaHCO₃), often enhanced by bubbling gaseous Carbon Dioxide through the slurry. acs.org

The primary advantages of this approach include:

Selectivity: It allows for the selective dissolution of scandium and other valuable elements, leaving behind the bulk matrix of iron and aluminum oxides. acs.org

Reduced Environmental Impact: It avoids the use of highly corrosive mineral acids, thus mitigating issues related to equipment corrosion and the generation of complex, multi-element waste streams that are difficult to treat. acs.org

Despite the theoretical potential for high extraction rates based on scandium's solubility in carbonate solutions, the practical efficiency is often limited to around 30%. acs.org This limitation is primarily due to competing secondary processes such as adsorption of scandium onto mineral phases, hydrolysis, and co-precipitation with other dissolved species. acs.orgresearchgate.netresearchgate.net

| Leaching Reagents | Temperature (°C) | Solid/Liquid Ratio (S/L) | Special Conditions | Scandium Content in Red Mud (mg kg⁻¹) |

|---|---|---|---|---|

| 5–12% Na₂CO₃ or NaHCO₃ or mixtures | ≤50 | 1/2.5–5.0 | ≥ 2 h, three recycling steps | 81 |

| 30–100 g L⁻¹ Na₂CO₃ and 50–100 g L⁻¹ NaHCO₃ | 50–60 | 1/2–5 | Bubbling with CO₂(g)-air mixture (10–17% vol CO₂), 10 recycling steps | 81 |

| 100–150 g dm⁻³ Na₂CO₃ | 60 | 1/3–5 | Pre-carbonation with furnace gases (10% vol CO₂) | 72 |

| 60–70 g (Na₂O) L⁻¹ (NaHCO₃/Na₂CO₃ mixture) | 80–85 | ≥ 3.5 | 180 min | 91 |

| 5% NaHCO₃ | 45 | Not specified | Cavitation treatment | 110 |

| Not specified (pH control) | 60 | 3/1 | CO₂(g) overpressure 10.0 atm, 60 min | 90 |

Kinetic Studies of Scandium Leaching Efficiency

Kinetic studies are vital for understanding and optimizing the efficiency of scandium leaching from bauxite residue. The rate of extraction is influenced by a combination of chemical and physical parameters. Research has shown that merely repulping the red mud with a carbonate solution without active carbonation results in negligible scandium extraction (<0.05%), highlighting the critical role of Carbon Dioxide in the process. acs.org

Key findings from kinetic studies include:

Intensification Methods: The application of ultrasonic treatment during the leaching process can significantly accelerate the kinetics. When combined with a 2.0 mol L⁻¹ Sodium Carbonate solution and CO₂ gas sparging to maintain a pH of 9.5–10.0, ultrasonic treatment can double the speed of leaching and achieve an extraction efficiency of 40–45%. acs.orgresearchgate.netresearchgate.net

Influence of Reagent Concentration: While higher carbonate concentrations can increase the dissolution potential, they can also promote alkaline hydrolysis if not properly balanced with CO₂ input and temperature control. nih.gov

| Leaching Solution | Intensification Method | pH Range | Result |

|---|---|---|---|

| 2.0 mol L⁻¹ Na₂CO₃ | Ultrasonic Treatment & CO₂ Carbonation | 9.5–10.0 | Leaching time reduced by half; 40–45% Sc extraction achieved. |

| Carbonate/Bicarbonate Media | Standard Agitation | Variable | Leaching accompanied by secondary processes (adsorption, hydrolysis, co-precipitation) leading to decreased Sc extraction. |

Impact of pH and Temperature on Extraction Yields

The precipitation of scandium from solution, often as a carbonate, is highly sensitive to both pH and temperature. These two parameters are critical levers in optimizing the yield and purity of the resulting scandium compound.

The pH of the solution directly influences the chemical species of scandium present and, consequently, its solubility. In carbonate systems, scandium extraction is significantly affected by the pH, which dictates the equilibrium between carbonate and bicarbonate ions. Research shows that maintaining a pH between 9.5 and 11.0 is conducive to the carb-leaching of scandium-containing materials using a mixture of sodium carbonate and sodium bicarbonate. google.com In more acidic conditions, around pH 2, scandium extraction from red mud can reach over 70%, but this decreases sharply as the pH rises to 3.5. nih.gov The optimal pH for scandium precipitation can also depend on the other ions present in the solution. mdpi.com For instance, the precipitation of scandium can be initiated at a pH of around 1.5 using a phosphate (B84403) solution, with the best selectivity achieved at pH 2.2. mdpi.com

Temperature also plays a crucial role. Increasing the temperature generally enhances the rate of extraction. For example, in a sodium carbonate solution, raising the temperature from 20°C to 70°C can increase the scandium extraction yield from 1.8% to 8.1%. nih.gov Similarly, when leaching from red mud at a pH of 3, increasing the temperature from 40°C to 80°C boosted scandium extraction from 47.5% to 72.5% after 60 minutes. mdpi.com However, the effect of temperature can be complex and depends on the specific chemical system.

| Source Material | Leaching Agent | pH | Temperature (°C) | Scandium Extraction Yield (%) | Reference |

|---|---|---|---|---|---|

| Red Mud | Na2CO3 Solution | - | 20 | 1.8 | nih.gov |

| Red Mud | Na2CO3 Solution | - | 70 | 8.1 | nih.gov |

| Red Mud | Diluted Acid with MgSO4 | 3 | 40 | 47.5 | mdpi.com |

| Red Mud | Diluted Acid with MgSO4 | 3 | 80 | 72.5 | mdpi.com |

| Red Mud | Diluted HNO3 | 2 | 80 | 71.2 | nih.gov |

| Red Mud Leachate | K2HPO4 | 2.2 | - | 90 | mdpi.com |

Enhancement Techniques: Ultrasonic Treatment and Carbonation

To improve the efficiency of scandium recovery, various enhancement techniques have been explored, with ultrasonic treatment and carbonation showing significant promise.

Ultrasonic Treatment: The application of ultrasound can intensify the leaching process. acs.org Studies have shown that for a 2.0 mol/L sodium carbonate leaching solution, ultrasonic treatment under gas carbonation conditions (pH 9.5–10.0) can reduce the scandium leaching time by half while achieving a 40–45% extraction. nih.govacs.orgresearchgate.net This enhancement is attributed to the physical effects of acoustic cavitation, which can disrupt the solid matrix and improve mass transfer.

Carbonation: Carbonation, the introduction of carbon dioxide (CO2), is another key technique. acs.org When CO2 gas is bubbled through an alkaline slurry of scandium-containing material like red mud, it forms carbonic acid. acs.org This in-situ acid generation lowers the pH and reacts with the material's components, forming sodium carbonate and sodium bicarbonate, which are effective leaching agents for scandium. acs.org This process can be more effective than using pre-made carbonate solutions. For instance, scandium extraction from red mud can be increased from 13–15% to 27% with alkaline pretreatment, and further to 40-45% when combined with gas carbonation and ultrasonic treatment. nih.govacs.org

Mechanisms of Secondary Process Interference (e.g., Adsorption, Hydrolysis, Coprecipitation)

The recovery of scandium via carbonate precipitation is often hindered by several secondary processes that can reduce both yield and purity. These interfering mechanisms include adsorption, hydrolysis, and coprecipitation.

Hydrolysis: Scandium(III) ions are prone to hydrolysis, especially as the pH of the solution changes. As the pH increases, scandium can precipitate as scandium hydroxide, which may be an unintended and less selective precipitation pathway. The pH at which hydrolysis begins is influenced by the initial scandium concentration and temperature. researchgate.net

Coprecipitation: This is a significant challenge where impurities precipitate along with the desired scandium carbonate. wikipedia.org Elements with similar chemical properties to scandium, such as iron, aluminum, yttrium, and other rare earth elements, are often present in the source materials. psu.eduresearchgate.net Due to their similar ionic radii and charge, these elements can form their own insoluble carbonates or hydroxides under the same conditions required for scandium carbonate precipitation, leading to a contaminated product. wikipedia.orgpsu.edu For example, when precipitating scandium from solutions containing iron, the overlapping precipitation windows for their respective hydroxides and carbonates make selective separation difficult. psu.edu Similarly, elements like titanium and zirconium can co-precipitate with scandium. rudmet.ru The presence of aluminum is particularly problematic as it can form dawsonite, which can coprecipitate with scandium. nih.gov

Selectivity Considerations for Scandium Extraction over Coexisting Elements

Achieving high selectivity for scandium over other commonly coexisting elements like iron (Fe), aluminum (Al), yttrium (Y), and neodymium (Nd) is a primary goal in hydrometallurgical processes. mdpi.com The chemical similarity of these elements makes their separation challenging. nih.gov

Different strategies are employed to enhance selectivity. The choice of precipitating agent is crucial. While common agents like hydroxides and carbonates can lead to significant co-precipitation of Fe(III) and Sc(III), other reagents offer better selectivity. psu.edu For instance, ammonium (B1175870) hydroxide has been identified as a superior agent for removing Fe(III) with minimal scandium loss. researchgate.net The use of dibasic phosphates can achieve over 95% recovery of scandium and iron, with lower co-precipitation of aluminum (around 15%) and other rare earths (around 10%). mdpi.com

Controlling the pH is another key factor. By carefully adjusting the pH, it is possible to exploit the differences in the precipitation points of various metal ions. For example, in a study using K2HPO4, the best selectivity for scandium (90% precipitation) was achieved at a pH of 2.2, though with some co-precipitation of Al, Y, and Nd. mdpi.com

Solvent extraction is often used in conjunction with precipitation to improve selectivity. Extractants like D2EHPA and TBP show potential for separating scandium from elements like Fe(III) and Ti(IV). nih.gov

Scandium Recovery from Coal Ash and Slag

Industrial byproducts such as coal ash and various metallurgical slags represent significant secondary sources for scandium. mdpi.comuky.edu Coal fly ash and bottom ash can contain economically attractive concentrations of scandium. mdpi.com

The recovery processes from these materials often involve leaching, followed by precipitation or solvent extraction. mdpi.com While acid leaching is common, carbonate-based methods are also employed. researchgate.net For instance, sodium carbonate can be used to elute scandium from ion-exchange resins that have selectively captured it from coal ash leachates. researchgate.net In the processing of certain slags, roasting with sodium carbonate at high temperatures (around 950°C) is a key step to convert scandium into a leachable form. mdpi.com

| Material | Typical Scandium Content | Reference |

|---|---|---|

| Bauxite Residue (Red Mud) | ~100 ppm | worldofcoalash.org |

| Coal Fly Ash | ~50 ppm | worldofcoalash.org |

| Ilmenite Slag | ~100 ppm | worldofcoalash.org |

| Alkali Fusion Red Mud (RMF) | 140-150 mg/kg | researchgate.net |

Emerging and Advanced Recovery Technologies

Research into more sustainable and efficient scandium recovery methods is ongoing, with a focus on biotechnological approaches.

Bioleaching is an environmentally friendly technology that utilizes microorganisms to extract metals from solid materials. e3s-conferences.orgbrgm.fr This "green technology" is characterized by its low cost, reduced energy consumption, and minimal generation of toxic byproducts. mdpi.com

In the context of scandium recovery, chemoheterotrophic microorganisms, such as certain bacteria and fungi, are of particular interest. mdpi.com These microbes produce organic acids (e.g., acetic, oxalic, citric, lactic) which can leach scandium from sources like red mud and fly ash. mdpi.commdpi.com The fungus Aspergillus niger and the bacterium Acetobacter tropicalis have shown promising results. mdpi.comresearchgate.net For example, Acetobacter tropicalis has achieved a scandium extraction of 42% in a one-step bioleaching process. mdpi.com Similarly, studies with Aspergillus niger have reported scandium recovery as high as 46%. researchgate.net

One of the main advantages of bioleaching is its potential for higher selectivity compared to conventional acid leaching. mdpi.com However, the process is generally slower and the leaching efficiency can be lower than traditional methods. mdpi.com

| Microorganism | Source Material | Key Produced Acids | Max. Sc Recovery (%) | Reference |

|---|---|---|---|---|

| Acetobacter tropicalis | Greek Red Mud | Acetic, Oxalic, Citric | 42 | mdpi.com |

| Aspergillus niger | Greek Bauxite Residue | Lactic, Acetic, Oxalic, Citric | 46 | researchgate.net |

| Acidophilus mansoni (aerobic) | Red Mud | - | 78.6 | e3s-conferences.org |

| Acidophilus mansoni (anaerobic) | Red Mud | - | 74.9 | e3s-conferences.org |

| Chemoheterotrophic Acetobacter sp. | Bauxite Residue | - | 52 | mdpi.com |

Solvent Extraction and Supported Ionic Liquid Phases

Solvent extraction is a primary method for the recovery and purification of scandium. mdpi.com This technique often involves the use of extractants like di-(2-ethylhexyl) phosphate (D2EHPA) and tributyl phosphate (TBP) in a diluent such as sulfonated kerosene. mdpi.com However, the use of large quantities of flammable and toxic organic solvents presents significant environmental and safety challenges. mdpi.com

In recent years, ionic liquids (ILs) have emerged as greener alternatives to traditional organic solvents due to their low vapor pressure, minimal flammability, and high chemical stability. mdpi.com ILs are salts that are in a liquid state at or near room temperature and are composed entirely of ions. mdpi.com Their unique properties make them suitable for various applications, including the extraction of metal ions.

One innovative approach involves the use of functionalized ionic liquids. For instance, the ionic liquid betainium bis(trifluoromethylsulfonyl)imide, [Hbet][Tf2N], has been investigated for scandium extraction. researchgate.net This IL can form a homogeneous system with aqueous solutions at elevated temperatures (above 55-65 °C) and separates upon cooling, facilitating the extraction process. researchgate.net Studies have shown that this method can achieve over 95% scandium extraction from acidic solutions. researchgate.net The extraction mechanism involves proton exchange, where protons are transferred from the IL to the aqueous phase as the scandium complex forms. researchgate.net

Supported ionic liquid phases (SILPs) offer another advancement in scandium recovery. researchgate.net In this technique, the ionic liquid is immobilized onto a solid support material. researchgate.net This can be achieved through dry impregnation or by covalently linking the IL to the support resin. researchgate.net SILPs combine the selective extraction capabilities of ILs with the advantages of solid-phase extraction, such as ease of handling and reduced solvent loss. researchgate.net A SILP created by covalently linking a betainium sulfonyl(trifluoromethanesulfonylimide) ionic liquid to a poly(styrene-co-divinylbenzene) resin has demonstrated effectiveness in adsorbing scandium from dilute, acidic solutions. researchgate.net The adsorption process follows a pseudo-second-order kinetic model, and the loaded scandium can be stripped from the SILP using sulfuric acid, allowing for the reuse of the adsorbent material for multiple cycles. researchgate.net

The efficiency of scandium extraction using ILs can be influenced by several factors, including the chemical structure of the IL, the pH of the aqueous phase, and the temperature. mdpi.com For example, ILs with longer alkyl side chains may exhibit reduced extraction ability due to the formation of nonpolar domains. mdpi.com The pH of the solution is also critical; for carboxyl-functionalized ILs, a pH below 4.7 can lead to protonation of the carboxyl groups, which weakens their coordination with scandium ions and reduces extraction efficiency. mdpi.com

Table 1: Comparison of Scandium Extraction Methods

| Method | Extractant/System | Key Features | Reported Efficiency |

|---|---|---|---|

| Conventional Solvent Extraction | D2EHPA/TBP in Kerosene | Well-established industrial process. | High |

| Ionic Liquid Extraction | [Hbet][Tf2N] | Green solvent, temperature-dependent phase behavior. | >95% Sc extraction. researchgate.net |

| Supported Ionic Liquid Phase (SILP) | [Hbet–STFSI–PS–DVB] | IL immobilized on solid support, reusable. | Stable for multiple cycles. researchgate.net |

| Hydrophobic IL Extraction | [Laur][Tf2N] / [Coca][Tf2N] | High extraction efficiency, allows for separation from other rare earths. | Up to 98.7% Sc extraction. nih.gov |

Precipitation-Leaching Strategies

Precipitation and leaching are fundamental steps in the hydrometallurgical processing of scandium-bearing ores and residues. One common source of scandium is the bauxite residue (red mud) generated during alumina production. researchgate.netresearchgate.net A typical strategy involves an initial acid leaching step to bring the scandium into an aqueous solution. researchgate.net

Following leaching, selective precipitation can be employed to separate scandium from other elements. The solubility of different metal hydroxides or carbonates varies with pH, allowing for a degree of separation. However, co-precipitation of other elements, particularly iron, is a common challenge.

An alternative approach involves leaching with a non-aqueous solvent. For example, leaching of bauxite residue with hydrochloric acid in ethanol (B145695) has been investigated. acs.org This method has shown comparable scandium leaching efficiency to aqueous HCl leaching but offers advantages such as the suppression of silica (B1680970) gel formation and reduced co-leaching of sodium due to the lower solubility of sodium chloride in ethanol. acs.org The resulting ethanolic leachate can then be further processed, for instance, by using a supported ionic liquid phase to selectively recover scandium. acs.org

Analytical Verification of Synthetic Product Purity

Application of Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. nih.gov It is particularly well-suited for verifying the purity of synthesized this compound. The technique involves introducing a liquid sample into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and quantitative elemental analysis. nih.gov

A significant challenge in ICP-MS is the potential for spectral interferences, where ions of different elements or polyatomic ions have the same mass-to-charge ratio as the analyte of interest. researchgate.net For scandium, which has a single stable isotope at mass 45 (⁴⁵Sc), interferences can arise from polyatomic species such as ²⁹Si¹⁶O⁺ and ¹²C¹⁶O¹⁶O¹H⁺. To overcome these interferences, modern ICP-MS instruments often incorporate collision/reaction cells (CRCs) or are configured as tandem mass spectrometers (ICP-MS/MS). researchgate.net In a CRC, a gas is introduced to react with or collide with the interfering ions, changing their mass and allowing the analyte to be measured without interference. researchgate.net ICP-MS/MS provides an additional level of mass filtering for even more effective interference removal. researchgate.net

For the analysis of solid samples like this compound, the material must first be dissolved. nih.gov This is typically achieved through acid digestion, for example, with nitric acid. geomar.deresearchgate.net The resulting solution is then diluted to an appropriate concentration for introduction into the ICP-MS. The high sensitivity of ICP-MS allows for the detection of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it an indispensable tool for quality control in the synthesis of high-purity scandium compounds.

Table 2: ICP-MS Operating Parameters for Trace Element Analysis in Carbonates

| Parameter | Setting |

|---|---|

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.8 L/min |

| Nebulizer Gas Flow | 1.0 L/min |

| Sample Uptake Rate | ~100 µL/min |

| Detector Mode | Dual (Pulse/Analog) |

Note: These are typical parameters and may be optimized for specific instruments and applications.

X-ray Fluorescence (XRF) Analysis

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. cnrt.nc It is a valuable tool for the analysis of this compound, providing rapid and reliable purity assessment. The principle of XRF involves irradiating the sample with high-energy X-rays from a source, such as an X-ray tube. cnrt.nc This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill the vacancies, emitting characteristic X-rays in the process. The energies of these emitted X-rays are unique to each element, and their intensities are proportional to the concentration of the element in the sample.

Portable XRF (pXRF) analyzers have become increasingly common, allowing for in-situ analysis. cnrt.nc These devices are particularly useful for rapid screening and quality control. However, spectral interferences can also be a challenge in XRF analysis. cnrt.nc For scandium, a notable interference is from the K-beta line of calcium, which can overlap with the K-alpha line of scandium. cnrt.nc Advanced spectral processing algorithms and careful selection of analytical conditions, such as the X-ray tube voltage and filters, can help to mitigate these interferences. cnrt.nc

For quantitative analysis, XRF methods often require calibration with matrix-matched standards. In the context of this compound, this would involve preparing standards with known concentrations of scandium and potential impurities in a carbonate matrix. The accuracy of XRF analysis can be comparable to other techniques like ICP-AES for certain elements and concentration ranges when appropriate methodologies are employed. cnrt.nc

Table 3: XRF Spectrometer Settings for Scandium Analysis

| Parameter | Setting |

|---|---|

| X-ray Source | Tantalum (Ta) or Silver (Ag) anode |

| Voltage | 40-50 kV |

| Current | 24 µA (example) |

| Filter | Copper (Cu) |

| Detector | Silicon Drift Detector (SDD) |

Note: These are example settings and can vary depending on the specific instrument and application.

Structural Elucidation and Advanced Characterization of Scandium Iii Carbonate Hydrate

Crystallographic Investigations and Coordination Environment Analysis

The arrangement of atoms and ions within the crystal lattice of scandium(III) carbonate hydrate (B1144303) dictates its fundamental properties. Understanding this arrangement requires a close examination of the scandium ion's characteristics and its interaction with surrounding carbonate and water molecules.

Ionic Radii and Coordination Number Preferences of Scandium(III)

The chemistry of scandium is predominantly that of the trivalent Sc³⁺ ion. wikipedia.org The ionic radius of Sc³⁺ is significantly smaller than that of yttrium (Y³⁺) and the lanthanides, influencing its coordination preferences. wikipedia.orgbath.ac.uk For a coordination number of six, the ionic radius of Sc³⁺ is reported as 0.745 Å (74.5 pm), while for a coordination number of eight, it increases to 0.87 Å (87 pm). This smaller size generally leads to a lower coordination number for scandium compared to the larger lanthanide ions, which commonly exhibit coordination numbers of 8 or 9. wikipedia.orgbath.ac.uk While a coordination number of 6 is typical for Sc(III), higher coordination numbers are observed in certain environments. wikipedia.org

Table 1: Ionic Radii of Scandium(III) for Different Coordination Numbers

| Coordination Number | Ionic Radius (Å) | Ionic Radius (pm) |

| 6 | 0.745 | 74.5 |

| 8 | 0.87 | 87 |

| Data sourced from various crystallographic studies. |

Analysis of Distorted Polyhedral Geometries

The coordination environment around the scandium(III) ion in its hydrated and carbonated forms often deviates from ideal geometries. In aqueous solutions and some crystalline solids, scandium(III) is known to form distorted polyhedral structures. For instance, in strongly acidic aqueous solutions, the hydrated scandium(III) ion exhibits a distorted bicapped trigonal prismatic geometry. researchgate.netrsc.orgnih.gov This geometry is also observed in the crystalline compound Sc(H₂O)₈₃. researchgate.netrsc.orgnih.gov Other studies have suggested a distorted monocapped trigonal prism for Sc³⁺ in aqueous nitrate (B79036) solutions. researchgate.netoup.com The rigidity of ligands, such as the carbonate ion, can induce significant distortions in the coordination polyhedron. acs.org These distortions are a direct consequence of the interplay between the size of the scandium ion and the steric and electronic requirements of the coordinating ligands.

Comparative Crystallographic Studies with Other Rare Earth Carbonate Hydrates

The crystal structures of rare earth carbonates, including scandium, are influenced by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. mdpi.comresearchgate.net This contraction leads to variations in crystallographic parameters and coordination environments across the series. mdpi.com While scandium is often grouped with the rare earth elements due to its chemical similarities, its smaller ionic radius sets it apart. wikipedia.orgmdpi.com

Rare earth carbonates can be broadly categorized into groups like the lanthanites (octahydrates) and tengerites (di- or trihydrates). mdpi.com The larger rare earth elements tend to form higher hydrates. Scandium, however, does not readily form stable, well-characterized carbonate hydrates under typical conditions, making direct crystallographic comparisons challenging. mdpi.com In many cases, scandium exhibits distinct structural behavior compared to the lanthanides. For example, in their oxides (M₂O₃) and most halides, scandium, yttrium, and lutetium all have a coordination number of 6, though their crystal structures may differ. bath.ac.uk

Hydration Structures in Aqueous Solution and Crystalline Hydrates

The behavior of scandium(III) in aqueous environments is crucial for understanding the formation of its carbonate hydrates. The hydration sphere of the Sc³⁺ ion has been a subject of detailed investigation using various techniques.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element. xrayabsorption.org Studies on acidic aqueous solutions of scandium(III) using XAFS have provided detailed insights into the hydration shell. researchgate.netrsc.orgnih.gov The data from Extended X-ray Absorption Fine Structure (EXAFS) reveals a complex coordination. In a strongly acidic solution, the scandium(III) ion is coordinated to approximately eight water molecules in a distorted bicapped trigonal prismatic arrangement. researchgate.netrsc.orgnih.gov These studies identified two distinct sets of Sc-O bond distances: six shorter bonds to the prism water molecules at approximately 2.17 Å and two longer bonds to the capping water molecules, with one at about 2.32 Å and another at a more distant ~2.5 Å. researchgate.netrsc.orgnih.govscispace.com

Table 2: Scandium-Oxygen Bond Distances in Hydrated Scandium(III) Ion Determined by EXAFS

| Coordinated Water Molecules | Mean Sc-O Bond Distance (Å) |

| 6 (Prism) | 2.17(1) |

| 1 (Cap) | 2.32(4) |

| 1 (Cap) | ~2.5 |

| Data from EXAFS studies on strongly acidic aqueous solutions. researchgate.netrsc.orgnih.gov |

Large-Angle X-ray Scattering (LAXS) provides complementary information on the structure of ions in solution. researchgate.netrsc.orgnih.gov LAXS studies on scandium(III) solutions support the eight-coordination model derived from XAFS. researchgate.netrsc.orgnih.gov Furthermore, LAXS data has been instrumental in identifying the second hydration sphere of the Sc³⁺ ion. researchgate.netrsc.orgnih.gov These studies indicate the presence of approximately 12 water molecules in the second hydration sphere at a mean Sc···O distance of 4.27(3) Å. researchgate.netrsc.orgnih.gov In scandium(III) nitrate solutions, LAXS combined with other modeling techniques suggests that the Sc³⁺ ion is surrounded by six or seven water molecules and one oxygen atom from a nitrate ion, with an Sc³⁺-O distance of 2.14 Å. researchgate.netoup.com

Elucidation of Sc-O Bond Distances and Coordination Geometries

The coordination environment of scandium is defined by the geometric arrangement of donor atoms from ligands around the central Sc³⁺ ion. openstax.orgwikipedia.org In hydrated scandium compounds, these are primarily oxygen atoms from water molecules and carbonate ions. The trivalent scandium ion (Sc³⁺) has an effective ionic radius of approximately 0.870 Å to 0.885 Å for coordination numbers six and eight, respectively. nih.gov This relatively small size allows for several stable coordination geometries.

Commonly observed coordination numbers for scandium are six, eight, and nine. nih.govlibretexts.org

Hexa-coordination (CN=6): In some environments, scandium forms a highly symmetric octahedral complex, [Sc(H₂O)₆]³⁺, with six water molecules bonded to the central ion. openstax.org In such structures, the Sc-O bond distances are typically in the range of 2.085-2.086 Å. nih.gov

Hepta-coordination (CN=7): In dimeric hydrolysis products like [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, the scandium ion is seven-coordinated, featuring a mean Sc-O bond distance of 2.145 Å. nih.gov

Octa-coordination (CN=8): An eight-coordinated, distorted bicapped trigonal prismatic geometry is frequently observed for the hydrated scandium(III) ion in both aqueous solutions and certain crystalline solids. nih.gov This geometry involves two distinct sets of Sc-O distances: a mean distance of approximately 2.17 Å to six water molecules in the prism and a longer distance of about 2.32 Å to one of the capping water molecules. nih.gov

Nona-coordination (CN=9): In some aqua complexes, such as [Sc(H₂O)₉]³⁺, a tricapped trigonal prismatic geometry is adopted. libretexts.org

The relationship between coordination number and Sc-O bond distance is a direct consequence of electrostatic interactions and steric factors; as the number of coordinating oxygen atoms increases, the average bond length tends to increase as well.

| Coordination Number (CN) | Geometry | Mean Sc-O Bond Distance (Å) | Reference Compound/Species |

|---|---|---|---|

| 6 | Octahedral | ~2.085 | [Sc(H₂O)₆]³⁺ |

| 7 | (Distorted) | ~2.145 | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ |

| 8 | Distorted Bicapped Trigonal Prismatic | ~2.17 - 2.32 | [Sc(H₂O)₈]³⁺ |

| 9 | Tricapped Trigonal Prismatic | Not specified | [Sc(H₂O)₉]³⁺ |

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for characterizing Scandium(III) Carbonate Hydrate, providing detailed insights into its vibrational properties, electronic structure, and crystalline nature.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Modes

FTIR spectroscopy is a powerful tool for probing the vibrational modes of the carbonate (CO₃²⁻) and water (H₂O) ligands within the compound. The coordination of these ligands to the Sc³⁺ ion influences their vibrational frequencies compared to the free ions. The carbonate ion has four characteristic vibrational modes, though not all may be active or resolved in the infrared spectrum depending on symmetry. nih.govrsc.org

The primary vibrational modes for the carbonate group include:

ν₃ (Asymmetric Stretch): Typically the most intense band, found in the 1350–1600 cm⁻¹ region. nih.gov

ν₁ (Symmetric Stretch): This mode is formally IR-inactive under D₃h symmetry (free ion) but can become active if the symmetry is lowered upon coordination. It appears in the 1000–1100 cm⁻¹ range. nih.gov

ν₂ (Out-of-Plane Bend): A sharp absorption usually found between 840–910 cm⁻¹. nih.gov

ν₄ (In-Plane Bend): This mode, which appears in the 650–720 cm⁻¹ region, is particularly sensitive to the type of cation and the crystal structure. nih.govspectroscopyonline.com For instance, the position of the ν₄ band for calcite (CaCO₃) is at 712 cm⁻¹, while for magnesite (MgCO₃) it is at 748 cm⁻¹. spectroscopyonline.com

The presence of water of hydration is identified by a broad absorption band in the 3000-3600 cm⁻¹ region due to O-H stretching vibrations and bending modes around 1600-1650 cm⁻¹. Analysis of the shifts and splitting of these carbonate and water bands provides direct evidence of their coordination to the scandium center.

| Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν₃ | Asymmetric C-O Stretch | 1350 - 1600 |

| ν₁ | Symmetric C-O Stretch | 1000 - 1100 |

| ν₂ | Out-of-Plane Bend | 840 - 910 |

| ν₄ | In-Plane Bend | 650 - 720 |

Raman Spectroscopy for Vibrational Fingerprinting and Solution Speciation

Raman spectroscopy complements FTIR by providing a vibrational fingerprint of the compound, and it is particularly effective for studying aqueous solutions. In aqueous perchlorate (B79767) solutions, where perchlorate does not coordinate with the metal, the hexaaqua-scandium(III) ion, [Sc(H₂O)₆]³⁺, has been well characterized. researchgate.net Its Raman spectrum shows a distinct, polarized band at 442 cm⁻¹, which is assigned to the totally symmetric Sc-O stretching mode (ν₁). researchgate.net Other weaker, depolarized modes corresponding to the ScO₆ core are also observed around 295 cm⁻¹ and 410 cm⁻¹. researchgate.net

Raman spectroscopy is also invaluable for studying the speciation of carbonate in solution. The symmetric stretching mode (ν₁) of the free carbonate ion (CO₃²⁻) in water gives a strong Raman band near 1062-1066 cm⁻¹. researchgate.net In contrast, the bicarbonate ion (HCO₃⁻) shows its symmetric stretching mode around 998-1017 cm⁻¹. dewcommunity.orgnih.gov By monitoring the presence and relative intensities of these bands, Raman spectroscopy can be used to determine the equilibrium between carbonate and bicarbonate species in solutions containing scandium. dewcommunity.org

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Composition

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (electronic) state of the elements within the top few nanometers of a material's surface. rsc.org For this compound, XPS is used to measure the binding energies of the core-level electrons, primarily Sc 2p and O 1s.

The Sc 2p spectrum exhibits a doublet corresponding to the Sc 2p₃/₂ and Sc 2p₁/₂ spin-orbit components. rsc.org The binding energy of the Sc 2p₃/₂ peak is indicative of the oxidation state and the ionicity of the Sc-O bond; it generally increases with the electronegativity of the coordinating ligand. researchgate.net For scandium oxide (Sc₂O₃), the Sc 2p₃/₂ binding energy is typically observed around 402.0-402.2 eV. researchgate.netxpsfitting.com The O 1s spectrum can often be deconvoluted into multiple components, representing oxygen atoms in different chemical environments, such as the carbonate ion (C-O), scandium oxide (Sc-O), and hydroxyl or water species (O-H). researchgate.net The fine structure and binding energies obtained from XPS spectra serve as a spectroscopic fingerprint, providing insight into the electronic structure and surface chemistry of the compound. rsc.orgrsc.org

| Compound | Sc 2p₃/₂ (eV) | O 1s (eV) |

|---|---|---|

| Sc₂O₃ | ~402.2 | ~530.0 |

| ScF₃ | ~403.9 | - |

| Sc Metal | ~398.5 | - |

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Refinement

X-ray diffraction is the premier technique for the identification of crystalline phases and the complete determination of crystal structures. For a polycrystalline powder sample of this compound, an XRD pattern serves as a unique fingerprint, characterized by a set of diffraction peaks at specific angles (2θ). This pattern can be compared to databases to confirm the phase identity of the material. researchgate.net

For a more detailed structural analysis, such as Rietveld refinement, the diffraction pattern is used to determine the crystal system, space group, and unit cell dimensions. nih.gov This refinement process precisely determines the atomic positions within the crystal lattice, allowing for the accurate calculation of bond lengths (e.g., Sc-O, C-O) and bond angles. This structural information is fundamental to understanding the material's properties. While detailed crystallographic data for Sc₂(CO₃)₃·xH₂O is not widely published, XRD remains the essential tool for its structural characterization. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁴⁵Sc NMR) for Solution-State Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the scandium-45 isotope (⁴⁵Sc), is a powerful technique for investigating the solution-state structure and coordination environment of scandium(III) ions. huji.ac.il The ⁴⁵Sc nucleus possesses a spin of 7/2, making it a quadrupolar nucleus. huji.ac.il This characteristic means its interaction with local electric field gradients significantly affects its NMR signal, leading to broad lines, even in symmetric environments. huji.ac.il Despite the broadness of the signals, the chemical shift of ⁴⁵Sc is highly sensitive to changes in the coordination number and the nature of the ligands bound to the scandium ion. huji.ac.il

In aqueous solutions, the scandium(III) ion exists as the hexaaquascandium(III) complex, [Sc(H₂O)₆]³⁺. The ⁴⁵Sc NMR spectrum of this species serves as a reference point. When carbonate or bicarbonate ions are introduced into the solution, the formation of scandium-carbonate complexes can be observed through changes in the ⁴⁵Sc chemical shift and line width. These spectral changes provide evidence for the direct binding of carbonate ions to the scandium center, forming inner-sphere complexes. By systematically varying parameters such as carbonate concentration, pH, and temperature, ⁴⁵Sc NMR can be employed to elucidate the stoichiometry, stability, and formation mechanisms of the various scandium-carbonate species present in solution.

Thermal Decomposition Pathways and Stability Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Dehydration and Carbonate Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for characterizing the thermal decomposition of this compound. TGA monitors the mass loss of a sample as a function of temperature, while DSC measures the associated heat flow. The decomposition of Sc₂(CO₃)₃·nH₂O typically occurs in distinct stages.

The initial stage, occurring at approximately 80–150°C, involves dehydration, where the water of hydration is lost. This process is observed as a mass loss in the TGA curve and a corresponding endothermic peak in the DSC curve, indicating the energy required to remove the water molecules.

Following dehydration, the anhydrous scandium carbonate decomposes upon further heating. This second stage, occurring in the range of 350–600°C, involves the release of carbon dioxide (CO₂) and results in a significant mass loss, ultimately forming scandium oxide (Sc₂O₃) as the final product. attelements.comamericanelements.com This decomposition is also an endothermic process, as shown by DSC.

Table 1: Representative TGA/DSC Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Process | DSC Peak |

|---|---|---|---|

| 80 - 150 | Variable (depends on n) | Dehydration (Loss of H₂O) | Endothermic |

| 350 - 600 | Variable | Decomposition (Loss of CO₂) | Endothermic |

Note: The exact temperature ranges and mass loss percentages can vary depending on the specific hydration state, heating rate, and atmosphere.

Identification of Intermediate Phases (e.g., Scandium Oxycarbonate)

During the thermal decomposition of scandium carbonate, the formation of intermediate phases, such as scandium oxycarbonate, has been reported. osti.gov These intermediates form after the initial dehydration but before the complete conversion to scandium oxide. The formation of scandium oxycarbonate, with possible stoichiometries like Sc₂O(CO₃)₂ or Sc₂O₂CO₃, can sometimes be detected as a distinct step or an inflection in the TGA curve between the dehydration and final decomposition stages. In some cases, scandium monoxydicarbonate has been identified as a starting material for decomposition studies. osti.gov The presence of oxygen in the reaction environment can also lead to the formation of scandium oxycarbide (ScOₓCᵧ) phases at high pressures and temperatures. researchgate.net

Comparative Thermal Stability with Other Rare Earth Carbonates

The thermal stability of rare earth carbonates generally shows a trend related to the ionic radius of the metal cation. mdpi.comresearchgate.net For many rare earth carbonates, the decomposition temperature decreases with increasing atomic number (decreasing ionic radius). mdpi.comresearchgate.net However, scandium, with its much smaller ionic radius, does not strictly follow this trend. Studies indicate that scandium carbonate decomposes at a lower temperature range (350–600°C) compared to lanthanum carbonate (500–800°C), which is consistent with the expectation of weaker Sc³⁺-CO₃²⁻ bonding. The decomposition of lanthanum carbonate itself proceeds through an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), which forms at around 450°C and further decomposes at higher temperatures. researchgate.net The thermal stability of carbonates is influenced by the polarizing power of the cation; smaller, more highly charged cations polarize the carbonate ion more effectively, weakening the C-O bonds and lowering the decomposition temperature. libretexts.orgrsc.org

Impact of Decomposition Atmosphere and Heating Rate on Decomposition Profiles

The atmosphere and heating rate are critical experimental parameters that significantly influence the thermal decomposition profiles of carbonates. egyankosh.ac.inmdpi.com The decomposition temperature of carbonates can be affected by the partial pressure of CO₂ in the surrounding atmosphere. uomustansiriyah.edu.iq For example, performing the decomposition in a CO₂ atmosphere can shift the equilibrium and increase the decomposition temperature.

The heating rate also has a pronounced effect on the observed decomposition temperatures. egyankosh.ac.inmdpi.comtrb.org Higher heating rates tend to shift the TGA and DSC curves to higher temperatures. mdpi.com This is a kinetic effect, as the system has less time to reach thermal equilibrium at each temperature increment. egyankosh.ac.in Slower heating rates can often provide better resolution of distinct decomposition steps. egyankosh.ac.in Therefore, it is crucial to report and consider both the atmosphere and heating rate when comparing thermal decomposition data for different carbonate materials.

Aqueous Solution Chemistry and Reaction Mechanisms of Scandium Iii Carbonate Hydrate

Hydration and Hydrolysis Phenomena in Scandium(III) Aqueous Systems

In aqueous solutions, the scandium(III) ion (Sc³⁺) readily interacts with water molecules, leading to the formation of hydrated ions and subsequent hydrolysis products, particularly as pH increases.

The scandium(III) ion in aqueous solution is known to form distinct hydrated complexes, with coordination numbers (CN) of six, seven, or eight having been identified in various solid compounds. mdpi.com In strongly acidic aqueous solutions, the dominant species is the eight-coordinated aqua ion, [Sc(H₂O)₈]³⁺. nih.govresearchgate.net

Characterization using techniques such as X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) has revealed a distorted bicapped trigonal prismatic geometry for the [Sc(H₂O)₈]³⁺ complex in solution. nih.govresearchgate.net This structure consists of six water molecules forming a trigonal prism and two additional water molecules in capping positions. researchgate.net EXAFS studies indicate that the structure in aqueous solution is similar to the low-temperature solid-state phase, with distinct bond lengths for the different water molecules. mdpi.com The six prism water molecules are strongly bound at a mean Sc-O distance of 2.17 Å, while the two capping water molecules are located at distances of approximately 2.32 Å and 2.5 Å. mdpi.comnih.gov Furthermore, a well-defined second hydration sphere containing about 12 water molecules has been identified at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.net

Table 1: Coordination and Structural Parameters of Hydrated Scandium(III) Ions

| Hydrated Species | Coordination Number (CN) | Coordination Geometry | Mean Sc-O Bond Distance (Å) | Source |

| [Sc(H₂O)₆]³⁺ | 6 | Octahedral | 2.09 | mdpi.com |

| [Sc(H₂O)₇]³⁺ | 7 | Monocapped Octahedron / Pentagonal Bipyramid | 2.16 | mdpi.com |

| [Sc(H₂O)₈]³⁺ | 8 | Distorted Bicapped Trigonal Prism | 2.24 (overall mean) | mdpi.com |

| [Sc(H₂O)₈]³⁺ (Prism Waters) | - | - | 2.17 | mdpi.comnih.gov |

| [Sc(H₂O)₈]³⁺ (Cap 1 Water) | - | - | 2.32 | mdpi.comnih.gov |

| [Sc(H₂O)₈]³⁺ (Cap 2 Water) | - | - | ~2.5 | mdpi.comnih.gov |

The hydrated scandium(III) ion is susceptible to hydrolysis, a process that can begin at a pH as low as 1, depending on the concentration and ionic strength. researchgate.net This hydrolysis leads to the formation of various hydroxyl complexes. In less acidic and more concentrated solutions, the predominant hydrolysis product is the dimeric complex, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.govresearchgate.net This species features two seven-coordinated scandium(III) ions connected by a double hydroxo bridge, with each scandium ion also coordinated to five terminal water molecules. nih.gov The mean Sc-O bond distance for these terminal water molecules is 2.145 Å. nih.govresearchgate.net

The equilibria involved in scandium(III) hydrolysis have been investigated through potentiometric titrations and kinetic studies. The process can be described by initial monomeric hydrolysis followed by dimerization. acs.org

Monomeric Hydrolysis: Sc³⁺(aq) + H₂O ⇌ [Sc(OH)]²⁺(aq) + H⁺(aq)

Dimerization: 2[Sc(OH)]²⁺(aq) ⇌ [Sc₂(OH)₂]⁴⁺(aq)

Studies have quantified the stability constants for these and other polynuclear species.

Table 2: Hydrolysis and Dimerization Constants for Scandium(III) at 25°C

| Species / Reaction | Constant | Value | Ionic Strength (M) | Source |

| [Sc(OH)]²⁺ | -log β₁₁ | 4.840 | 0.10 (KNO₃) | rsc.org |

| [Sc₂(OH)₂]⁴⁺ | -log β₂₂ | 6.096 | 0.10 (KNO₃) | rsc.org |

| [Sc₃(OH)₅]⁴⁺ | -log β₃₅ | 17.567 | 0.10 (KNO₃) | rsc.org |

| Sc³⁺ ⇌ ScOH²⁺ + H⁺ | p(K₁) | 4.90 | 0.5 (HClO₄) | acs.org |

| 2ScOH²⁺ ⇌ Sc₂(OH)₂⁴⁺ | p(K₂₂) | -3.90 | 0.5 (HClO₄) | acs.org |

| Sc³⁺ ⇌ ScOH²⁺ + H⁺ | p(K₁) | 4.74 | 0.1 (HClO₄) | acs.org |

| 2ScOH²⁺ ⇌ Sc₂(OH)₂⁴⁺ | p(K₂₂) | -3.82 | 0.1 (HClO₄) | acs.org |

Carbonate Complexation in Aqueous Media

While simple scandium(III) carbonate is generally considered insoluble in water, scandium(III) can form soluble complexes in the presence of excess carbonate or bicarbonate ions, particularly under alkaline conditions. attelements.comresearchgate.netamericanelements.com

The formation of soluble carbonate complexes is a key aspect of scandium's aqueous chemistry, particularly relevant in hydrometallurgical processes. researchgate.net In alkaline solutions containing high concentrations of carbonate and bicarbonate, scandium(III) hydroxide (B78521) or oxide can dissolve to form complex anions. Research has identified the formation of species such as the complex scandium carbonate Na₅Sc(CO₃)₄·18H₂O in such systems. researchgate.net The formation of these soluble complexes is a method used to separate scandium from other elements during the processing of ores like bauxite (B576324). researchgate.net

The speciation of scandium(III) in aqueous carbonate systems is highly dependent on both pH and the concentration of carbonate/bicarbonate ions. The interplay between these factors determines whether scandium precipitates, typically as a hydroxide or basic carbonate, or dissolves to form soluble carbonate complexes.

Studies on scandium behavior in NaHCO₃-Na₂CO₃ solutions demonstrate this dependence. researchgate.net In a 1 M NaHCO₃ solution, the solubility of scandium oxide was observed to vary significantly with the ratio of sodium to carbonate ions and with pH. researchgate.net At certain ratios, scandium solubility is minimal, indicating precipitation. However, as the carbonate concentration and alkalinity increase, the equilibrium shifts towards the formation of soluble complex carbonates, leading to an increase in the amount of scandium that remains in solution. researchgate.net This behavior underscores the amphoteric nature of scandium hydroxide in the presence of strong complexing agents like carbonate, where it can redissolve in highly alkaline carbonate media after initial precipitation.

Table 3: Summary of Influencing Factors on Scandium Carbonate Speciation

| Condition | Predominant Species / Behavior | Source |

| Neutral to slightly acidic pH, low carbonate concentration | Precipitation of insoluble Scandium(III) Carbonate or Hydroxide | attelements.comamericanelements.com |

| Highly alkaline pH, high carbonate/bicarbonate concentration | Formation of soluble complex carbonates (e.g., [Sc(CO₃)₄]⁵⁻) | researchgate.net |

| Increasing Na⁺:CO₃²⁻ ratio in NaHCO₃ solution | Initial decrease, then increase in scandium solubility | researchgate.net |

Computational Chemistry and Theoretical Modeling of Scandium Iii Carbonate Hydrate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to predict a range of properties for Scandium(III) Carbonate Hydrate (B1144303).

DFT simulations are instrumental in predicting the electronic structure and bandgap energy of materials. For Scandium(III) Carbonate Hydrate, DFT calculations, often employing periodic boundary conditions, can elucidate the arrangement of electronic energy levels. The bandgap is a critical parameter determining the material's electronic and optical properties. Theoretical calculations predict a bandgap for this compound, which is consistent with experimental estimates of approximately 4–5 eV obtained through UV-Vis spectroscopy. This relatively wide bandgap suggests that the material is an electrical insulator.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Method |

|---|---|---|

| Bandgap Energy | ~4–5 eV | DFT (validated by UV-Vis spectroscopy) |

Understanding the charge distribution within the Scandium-Oxygen-Carbon (Sc-O-C) framework is crucial for explaining the compound's bonding characteristics and reactivity. DFT calculations can model the electron density and provide a quantitative analysis of atomic charges. In this framework, the scandium atom is expected to carry a significant positive charge, consistent with its Sc³⁺ oxidation state, while the oxygen and carbonate groups are negatively charged. This charge distribution governs the electrostatic interactions within the crystal lattice and with surrounding molecules, such as water of hydration.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact its physical properties. Computational methods based on DFT can predict the relative stabilities of different potential polymorphs of this compound by calculating their lattice energies. nih.gov The thermodynamic stability relationship between polymorphs can be determined by comparing their free energies, which can be estimated from calculated enthalpy and entropy differences. researchgate.net

For example, computational studies on other compounds have shown that subtle changes in the crystal lattice, sometimes induced by the incorporation of impurities, can switch the relative stability of polymorphs. nih.gov While specific DFT studies on the polymorphs of this compound are not widely reported, the theoretical framework exists to perform such predictions. These computational predictions would then require validation through experimental techniques like X-ray powder diffraction (XRPD) and thermal analysis to confirm the thermodynamic transition temperatures and stability relationships. researchgate.net

Table 2: Typical Scandium(III) Coordination Geometries and Bond Lengths from Related Compounds

| Coordination Geometry | Coordination Number | Typical Sc-O Bond Length (Å) | Reference |

|---|---|---|---|

| Octahedral | 6 | 2.085 - 2.086 | nih.gov |

| Monocapped Trigonal Prismatic | 7 | 2.14 (prism) - 2.26 (capping) | nih.gov |

| Distorted Bicapped Trigonal Prismatic | 8 | 2.17 (prism) - 2.32 (capping) | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static calculations.

When this compound is in an aqueous environment, the dynamics of hydration and the mobility of the constituent ions are critical to its behavior. MD simulations, particularly those combined with quantum mechanical methods (QM/MM), are well-suited to study these phenomena. nih.gov

Simulations of the hydrated Sc³⁺ ion reveal the structure and stability of its hydration shells. The first hydration shell is typically well-defined, with studies suggesting coordination numbers between six and eight water molecules. researchgate.netnih.gov QM/MM simulations have identified a mean Sc(III)-O bond length of 2.14 Å for the primary water molecules. nih.gov These simulations also characterize the second hydration sphere, which for Sc³⁺ may contain around 12 water molecules at a distance of approximately 4.27 Å. researchgate.netnih.gov

Furthermore, MD simulations can quantify the dynamics of water exchange between the hydration shells and the bulk solvent, as well as the mobility of the hydrated scandium ion itself. For instance, the mean residence time of water molecules in the second hydration shell of a hydrated Sc³⁺ ion has been predicted to be around 7.3 ps. nih.gov Such simulations are vital for understanding dissolution processes and the behavior of the scandium ion in solution.

Characterization of Hydration Structure and Water Exchange Processes

The behavior of this compound in an aqueous environment is fundamentally governed by the interaction of the scandium(III) ion with water molecules. Understanding the structure of the hydrated Sc(III) ion is the first step in elucidating the mechanisms of carbonate complexation and precipitation.

Detailed Research Findings:

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have been instrumental in characterizing the hydration shell of the aqueous Sc(III) ion. nih.govresearchgate.netrsc.org These studies reveal a highly structured coordination environment. An extended ab initio QM/MM simulation at the Hartree-Fock level, which included both the first and second hydration shells in the quantum mechanical treatment, proposed a seven-coordinate monocapped trigonal prismatic structure for the hydrated scandium ion. nih.govresearchgate.net This model consists of six water molecules forming a trigonal prism at a mean Sc-O distance of 2.14 Å, with a seventh "capping" water molecule at a longer distance of approximately 2.26 Å. nih.govresearchgate.net These computed distances are in good agreement with experimental data from X-ray diffraction. nih.govrsc.org

Other studies combining X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) support a similar, but slightly different, eight-coordinated structure in strongly acidic solutions, described as a distorted bicapped trigonal prism. nih.govrsc.org This structure features six prism water molecules at an average distance of 2.17(1) Å and two capping waters at approximately 2.32(4) Å and 2.5 Å. nih.govrsc.org In solutions that are less acidic, scandium can form dimeric hydrolysis products, such as [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, where each scandium ion is seven-coordinated. nih.govrsc.org

The dynamics of the hydration shells are also accessible through these simulations. While the first hydration shell is relatively stable, the water molecules in the second hydration shell are quite mobile. QM/MM simulations have been used to predict a mean residence time of 7.3 ps for water molecules in the second hydration shell, providing a timescale for water exchange processes that precede the interaction with other ions like carbonate. nih.govrsc.org The Sc(III)-O stretching frequency, a measure of the bond strength, has been computationally evaluated to be 432 cm⁻¹, which corresponds to a force constant of 130 N m⁻¹ and aligns well with the experimentally determined value of 430 cm⁻¹ (128 N m⁻¹). nih.govresearchgate.netrsc.org

Table 1: Structural and Dynamical Properties of Hydrated Scandium(III) Ion from Computational and Experimental Studies

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Coordination Number (CN) | QM/MM MD | 7 | nih.govresearchgate.net |

| XAFS/LAXS | 8 (in strongly acidic solution) | nih.govrsc.org | |

| XAFS/LAXS | 7 (in dimeric hydrolysis complex) | nih.govrsc.org | |

| Coordination Geometry | QM/MM MD | Monocapped Trigonal Prism | nih.govresearchgate.net |

| XAFS/LAXS | Distorted Bicapped Trigonal Prism | nih.govrsc.org | |

| Sc-O Bond Distances (Å) | QM/MM MD | 2.14 (6 prism waters), 2.26 (1 capping water) | nih.govresearchgate.net |

| XAFS/LAXS | 2.17 (6 prism waters), 2.32 & ~2.5 (2 capping waters) | nih.govrsc.org | |

| Sc-O Stretching Frequency (cm⁻¹) | QM/MM MD | 432 | nih.govrsc.org |

| Experiment | 430 | nih.govrsc.org | |

| 2nd Shell Water Residence Time (ps) | QM/MM MD | 7.3 | nih.govrsc.org |

Development and Validation of Force Field Models for Aqueous Metal Carbonate Systems

While ab initio methods provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. To simulate larger systems relevant to nucleation and crystal growth, classical force fields are necessary. Although a specific, validated force field for this compound is not widely published, the methodology for its development can be detailed based on work done for other aqueous metal carbonate systems, such as those of Ca²⁺, Mg²⁺, and Na⁺. osti.govrsc.orgnih.govrsc.org

Detailed Research Findings:

The development of a force field, particularly a reactive force field like ReaxFF, for a scandium carbonate system would involve several key steps. osti.govrsc.org First, the parameters defining the interactions between atoms (Sc, C, O, H) must be optimized. This parametrization is performed by fitting the force field's output to a large dataset of quantum mechanical calculations, typically from Density Functional Theory (DFT). osti.govresearchgate.net This training dataset includes fundamental properties such as heats of formation, reaction energies, bond dissociation energies, angle distortion energies, and vibrational frequencies for a wide range of small clusters and crystal structures. osti.govrsc.org

For an aqueous scandium carbonate system, the training set would need to include:

Crystal properties: Bulk properties of known scandium carbonate and scandium oxide phases.

Aqueous ion properties: The hydration energy and structure of the Sc³⁺ aqua ion and its complexes with carbonate and bicarbonate.

Reaction energetics: The energy changes associated with water exchange and the formation of Sc-O-C bonds.

Validation is a critical subsequent step. The newly developed force field would be tested by running molecular dynamics (MD) simulations and comparing the results against known experimental data or higher-level quantum calculations that were not included in the initial training set. rsc.org Key validation metrics include:

Structural Properties: Correctly reproducing the radial distribution functions (RDFs) for Sc-O, Sc-C, and other key pairs in solution.

Dynamical Properties: Accurately predicting the self-diffusion coefficients of ions and water molecules. osti.govrsc.org

Thermodynamic Properties: Reproducing the experimental solubilities of carbonate minerals and the hydration free energies of the constituent ions. nih.gov

Recent developments in force fields for alkaline earth metal carbonates have focused on creating models that are both accurate and computationally efficient, often designed to run on graphical processing units (GPUs) to enable large-scale simulations of crystallization. nih.gov A similar approach would be essential for tackling the complexities of scandium carbonate nucleation.

Table 2: Illustrative Parameters for a ReaxFF Force Field for a Metal-Carbonate System

| Interaction Type | Parameters to be Optimized | Purpose |

|---|---|---|

| Two-body (Bond) | Dissociation energy (Dₑ), equilibrium distance (rₑ), bond order corrections | Describes the energy and stability of chemical bonds (e.g., Sc-O, C-O). |

| Three-body (Angle) | Equilibrium angle (θ₀), force constant (kₐ), torsion/angle conjugation | Defines the energy cost of bending angles (e.g., O-Sc-O, O-C-O). |

| Four-body (Torsion) | Force constants (V₁, V₂, V₃) | Describes the energy barrier for rotation around bonds. |

| Non-bonded | Lennard-Jones parameters (ε, σ), Coulombic interaction (charge) | Models van der Waals and electrostatic interactions between non-bonded atoms. |

Ab Initio Thermodynamics for Stability and Crystallization Pathways

Ab initio thermodynamics leverages first-principles quantum mechanical calculations to determine the thermodynamic properties of materials without empirical input. This approach is crucial for predicting the stability of different scandium carbonate phases and understanding the driving forces behind crystallization.

Detailed Research Findings:

The core of ab initio thermodynamics involves calculating the total energy of a system, from which other thermodynamic quantities like enthalpy and Gibbs free energy can be derived. nih.govaaqr.org For the scandium carbonate system, this would involve:

Phase Stability Analysis: By calculating the Gibbs free energy of formation (ΔGf) for various candidate crystal structures of scandium carbonate and its hydrates (e.g., Sc₂(CO₃)₃·xH₂O with different x), a phase diagram can be constructed. This diagram would show the most stable phase as a function of temperature and pressure. Similar calculations have been performed for scandium halides and other metal carbonates to determine their stability and heats of formation. aaqr.orgresearchgate.netresearchgate.net

Aqueous Speciation: The stability of aqueous scandium-carbonate complexes, such as [Sc(CO₃)]⁺, [Sc(CO₃)₂]⁻, and [Sc(CO₃)₃]³⁻, can be evaluated. By calculating the free energies of these species in solution (often using a continuum solvation model), their relative concentrations at equilibrium can be predicted as a function of pH and carbonate concentration.